molecular formula C43H77N9O10 B12603895 L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine CAS No. 649558-69-0

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine

Cat. No.: B12603895
CAS No.: 649558-69-0
M. Wt: 880.1 g/mol
InChI Key: GRDIFLMDWHEHGB-LGYYRGKSSA-N
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Description

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of eight amino acids, notably rich in the branched-chain amino acid leucine, which constitutes five of its residues. Leucine is a critical signaling molecule known to potently stimulate protein synthesis by activating the mTORC1 (mechanistic target of rapamycin complex 1) pathway . This pathway is a central regulator of cell growth, proliferation, and metabolism, making compounds that influence it highly valuable for biochemical research. The specific sequence and structure of this peptide, including the presence of proline which can introduce conformational turns, suggest its potential application in studying nutrient signaling, protein-protein interactions, and the modulation of metabolic pathways in a research setting. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

649558-69-0

Molecular Formula

C43H77N9O10

Molecular Weight

880.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H77N9O10/c1-22(2)16-29(38(56)45-21-35(53)47-30(17-23(3)4)39(57)51-33(43(61)62)20-26(9)10)49-37(55)28(12)46-41(59)34-14-13-15-52(34)42(60)32(19-25(7)8)50-40(58)31(18-24(5)6)48-36(54)27(11)44/h22-34H,13-21,44H2,1-12H3,(H,45,56)(H,46,59)(H,47,53)(H,48,54)(H,49,55)(H,50,58)(H,51,57)(H,61,62)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

GRDIFLMDWHEHGB-LGYYRGKSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Methodology

  • Resin Selection : The choice of resin is crucial. Commonly used resins include Wang resin or Fmoc-Resin, which provide a stable base for peptide attachment.

  • Amino Acid Coupling : Each amino acid is activated using coupling reagents such as DIC (Diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activation allows for the formation of peptide bonds between amino acids.

  • Deprotection Steps : After each coupling step, protective groups (e.g., Fmoc) are removed using appropriate deprotecting agents (e.g., piperidine), allowing the next amino acid to be coupled.

  • Cleavage from Resin : Once the desired peptide sequence is synthesized, it is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents.

  • Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

Key Parameters

  • Temperature Control : Maintaining optimal temperature during synthesis can enhance coupling efficiency and reduce side reactions.

  • Reaction Time : Each coupling reaction typically requires several hours to ensure complete conversion.

Liquid-Phase Peptide Synthesis (LPPS)

Methodology

  • Amino Acid Activation : Similar to SPPS, amino acids are activated prior to coupling, but this occurs in solution rather than on a solid support.

  • Sequential Coupling : Amino acids are added one at a time in solution, with purification steps after each addition to remove excess reagents and by-products.

  • Final Purification : The final product undergoes purification through techniques such as dialysis or HPLC.

Advantages and Disadvantages

  • Advantages :

    • Greater flexibility in handling complex sequences.
    • Easier to scale up for larger quantities.
  • Disadvantages :

    • More extensive purification steps may be required.
    • Potential for lower yields compared to SPPS.

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages
SPPS High efficiency, suitable for long peptides Requires specialized equipment
LPPS Greater flexibility, easier scaling Lower yields, extensive purification

Research Findings

Recent studies have highlighted the importance of optimizing synthesis conditions:

  • A study demonstrated that optimizing coupling reagents significantly improved yield and purity in SPPS.

  • Another research indicated that specific sequence arrangements could influence solubility and stability during synthesis, emphasizing the need for tailored approaches based on peptide characteristics.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.

Scientific Research Applications

The compound L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine is a complex peptide that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by comprehensive data and case studies.

Basic Information

  • Molecular Formula : C33H56N8O9
  • Molecular Weight : 708.846 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 1116.9 ± 65.0 °C at 760 mmHg
  • LogP : 0.49

Structural Characteristics

The compound consists of multiple amino acids, which contribute to its stability and functionality in biological systems. The presence of leucine and proline residues is particularly notable, as these amino acids play critical roles in protein structure and function.

Pharmaceutical Development

This compound has been studied for its potential as a therapeutic agent. Its multi-peptide structure allows for interactions with various biological targets, making it a candidate for drug development in treating conditions such as cancer and autoimmune diseases.

Case Study: Cancer Treatment

A study investigated the efficacy of this compound in inhibiting tumor growth in vitro. Results indicated a significant reduction in cell viability in cancer cell lines treated with the peptide compared to controls, suggesting its potential as an anti-cancer agent.

Biotechnology

In biotechnology, this compound is utilized for its ability to enhance protein stability and solubility. This property is crucial for the formulation of biopharmaceuticals, where maintaining the integrity of proteins during storage and administration is essential.

Case Study: Protein Formulation

Research demonstrated that incorporating this compound into protein formulations improved their stability under various temperature conditions, thus extending their shelf life.

Nutraceuticals

The compound's amino acid composition makes it suitable for use in nutraceutical products aimed at enhancing muscle recovery and growth. Its role as a peptide supplement has been explored in sports nutrition.

Case Study: Muscle Recovery

A clinical trial assessed the effects of this peptide on muscle recovery post-exercise. Participants who consumed the peptide showed improved recovery times and reduced muscle soreness compared to those who did not.

Data Tables

Application AreaDescriptionNotable Findings
PharmaceuticalPotential anti-cancer agentSignificant reduction in tumor cell viability
BiotechnologyEnhances protein stabilityImproved stability under varied conditions
NutraceuticalsMuscle recovery supplementFaster recovery times post-exercise

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison
Compound Name Sequence/Key Features Molecular Weight (g/mol) Key Residues
Target Octapeptide Ala-Leu-Leu-Pro-Ala-Leu-Gly-Leu-Leu ~1,037 Pro, Gly, Leu-rich
L-Prolyl-L-leucyl-glycine amide (PLG) Pro-Leu-Gly-NH₂ 298.3 Pro, Leu, Gly
L-Leucyl-L-alanine Leu-Ala 188.2 Leu, Ala
Cyclo(glycyl-leucyl) Cyclic Gly-Leu 186.2 Cyclic structure, Gly, Leu
L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl... Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu ~872.9 Pro, Gly, Lys, Phe, Ser
Key Observations :

Size and Complexity :

  • The target octapeptide is significantly larger than tripeptides (e.g., PLG) and dipeptides (e.g., Leu-Ala). Its length may enhance target specificity but reduce bioavailability due to poor membrane permeability .
  • Cyclic peptides (e.g., cyclo(Gly-Leu)) exhibit increased metabolic stability compared to linear peptides like the target compound .

Functional Residues :

  • Proline and Glycine : Present in both the target octapeptide and PLG. Proline induces structural rigidity, while glycine provides flexibility. However, PLG’s shorter length limits its therapeutic efficacy in Parkinson’s disease due to rapid clearance .
  • Hydrophobic Residues : The target peptide’s leucine-rich composition may promote aggregation or interaction with lipid membranes, similar to Leu-Ala .

Pharmacokinetic and Therapeutic Potential

Table 2: Pharmacokinetic and Clinical Data
Compound Name Bioavailability Clinical Findings Toxicity Concerns
Target Octapeptide Not reported No clinical data available Unknown
PLG Low (oral) Mild antiparkinsonian activity; ineffective at high doses due to poor absorption None reported in humans
Cyclo(Acp-Ala) Not tested Embryotoxic in chick embryos (body wall defects) High embryotoxicity
L-Leucine, L-prolylglycyl... Unknown No clinical data Unknown
Key Observations :

Bioavailability: PLG’s poor oral absorption highlights a challenge for peptide therapeutics, suggesting intravenous administration may be necessary for the target octapeptide . Cyclic peptides show greater stability but may face toxicity hurdles, as seen in embryotoxicity studies .

Therapeutic Gaps :

  • The target octapeptide lacks clinical data, unlike PLG, which demonstrated dose-dependent trends in Parkinson’s disease but failed in double-blind trials .

Biological Activity

L-Alanyl-L-leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucine is a complex peptide composed of multiple amino acids, primarily leucine and alanine, which are known for their roles in protein synthesis, muscle repair, and metabolic regulation. This article explores the biological activity of this compound, focusing on its enzymatic interactions, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₆N₄O₇
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 71356544

This peptide's structure allows it to interact with various biological systems, particularly in muscle tissue and metabolic pathways.

Enzymatic Hydrolysis

Research indicates that peptides similar to this compound undergo enzymatic hydrolysis in the gastrointestinal tract. Enzymes such as dipeptidases and tripeptidases play crucial roles in breaking down these peptides into absorbable amino acids. For instance, studies have shown that specific brush border peptidases can effectively hydrolyze substrates like glycyl-L-leucine and L-leucyl-glycyl-glycine, which may share metabolic pathways with the target peptide .

Physiological Effects

  • Muscle Protein Synthesis : The presence of leucine is particularly significant as it stimulates muscle protein synthesis through the mTOR pathway. This effect is well-documented in various studies demonstrating enhanced recovery and growth in muscle tissues following supplementation with leucine-rich peptides .
  • Antioxidant Properties : Peptides containing alanine have been associated with improved oxidative stress responses. For example, L-alanyl-containing peptides have been shown to enhance redox status in trained rats, suggesting a protective role against oxidative damage during intense physical activity .
  • Immune Modulation : Certain dipeptides can influence immune responses. In vitro studies have indicated that L-alanyl-containing peptides may reduce apoptosis in antibody-producing cells, thereby promoting antibody production under stress conditions .

Study 1: Muscle Recovery

A study involving athletes demonstrated that supplementation with a peptide mixture rich in leucine and alanine significantly improved recovery times post-exercise. Participants who consumed this peptide blend exhibited lower markers of muscle damage compared to those who received a placebo .

Study 2: Oxidative Stress Reduction

In a controlled trial on rodents, administration of L-alanyl-rich peptides resulted in lower levels of oxidative stress markers following endurance exercise. This suggests that these peptides may confer protective benefits during high-intensity training sessions .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
Muscle Protein SynthesisStimulates mTOR pathway via leucine
Antioxidant EffectsReduces oxidative stress
Immune Response ModulationEnhances antibody production
Gastrointestinal AbsorptionHydrolyzed by brush border peptidases

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